H-Asp-OtBu
CAS No.: 4125-93-3
Cat. No.: VC21537113
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4125-93-3 |
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Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | (3S)-3-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
Standard InChI | InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1 |
Standard InChI Key | PUWCNJZIFKBDJQ-YFKPBYRVSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC(=O)[O-])[NH3+] |
SMILES | CC(C)(C)OC(=O)C(CC(=O)[O-])[NH3+] |
Canonical SMILES | CC(C)(C)OC(=O)C(CC(=O)[O-])[NH3+] |
Physical and Chemical Properties
Understanding the physical and chemical properties of H-Asp-OtBu is crucial for its effective utilization in research and industrial applications. These properties determine its behavior in various reaction environments and influence its practical applications.
Physical Properties
Based on available data, H-Asp(OtBu)-OH demonstrates the following physical characteristics:
Property | Value |
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Molecular Formula | C₈H₁₅NO₄ |
Molecular Weight | 189.209 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 318.7±37.0 °C at 760 mmHg |
Melting Point | 220°C (decomposes) |
Flash Point | 146.5±26.5 °C |
The compound typically appears as a white crystalline solid at standard temperature and pressure . Its physical state makes it convenient for handling and storage in laboratory and industrial settings, while its thermal properties indicate reasonable stability under normal conditions of use.
Chemical Reactivity
The reactivity profile of H-Asp-OtBu is primarily determined by its functional groups:
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The amino group (-NH₂) at the alpha position exhibits nucleophilic properties, making it reactive in various chemical transformations, particularly in peptide bond formation.
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The protected carboxyl group (as tert-butyl ester) remains stable under basic conditions but undergoes selective cleavage under acidic conditions. This selective deprotection capability is particularly valuable in multistep synthesis procedures.
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The unprotected carboxyl group (if present, as in H-Asp(OtBu)-OH) maintains its typical reactivity, readily participating in esterification, amidation, and other carboxylic acid reactions. This differential reactivity between the protected and unprotected carboxyl groups enables selective transformations.
This distinct pattern of reactivity makes H-Asp-OtBu an excellent building block for controlled sequential reactions in complex molecular synthesis, particularly in peptide chemistry where selective protection and deprotection strategies are essential.
Synthesis Methods
The preparation of H-Asp-OtBu involves selective protection strategies applied to aspartic acid. Several established synthetic routes have been developed and optimized for both laboratory and industrial scales.
Laboratory Synthesis Approaches
Common laboratory methods for synthesizing H-Asp-OtBu include:
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Direct esterification of aspartic acid with tert-butyl alcohol under acidic conditions: This approach typically employs a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
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Reaction with isobutylene: Aspartic acid can be treated with isobutylene in the presence of an acid catalyst, often under pressure, to achieve selective tert-butyl esterification.
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Trans-esterification reactions: Starting from methyl or ethyl esters of aspartic acid and performing trans-esterification with tert-butyl acetate provides another versatile approach.
These methods generally require careful control of reaction conditions to achieve selective protection of the desired carboxyl group while maintaining the integrity of the amino functionality and stereochemical configuration.
Industrial Production Considerations
For larger-scale industrial production, the synthesis methods are typically modified to accommodate safety considerations, efficiency, and economic factors:
These industrial adaptations aim to maximize yield and purity while minimizing waste generation and production costs, making the compound more accessible for various applications.
Applications in Research and Industry
H-Asp-OtBu finds diverse applications across multiple fields, leveraging its unique structural features and chemical reactivity profile.
Peptide Synthesis Applications
In peptide synthesis, H-Asp-OtBu serves as a valuable building block for several reasons:
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The protected carboxyl group prevents unwanted side reactions during peptide coupling procedures.
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The free amino group allows for controlled peptide bond formation using standard coupling reagents.
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The selective removal of the tert-butyl protection under mild acidic conditions provides a means to expose the carboxyl group at a desired stage in the synthesis.
These characteristics make H-Asp-OtBu particularly useful in the synthesis of complex peptides containing aspartic acid residues, especially when differential reactivity of the two carboxyl groups is required.
Pharmaceutical Development
In pharmaceutical research and development, H-Asp-OtBu contributes to:
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Synthesis of peptide-based drugs and prodrugs where aspartic acid is a key component.
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Development of enzyme inhibitors, particularly those targeting aspartyl proteases involved in various disease pathways.
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Creation of modified amino acids with enhanced pharmacological properties, such as improved stability or targeted delivery capabilities.
Bioconjugation Chemistry
One particularly noteworthy application involves the use of related compounds like H-Asp(OtBu)-OtBu·HCl as linker molecules in bioconjugation chemistry. For example, it has been employed in synthesizing γ-PGAasp-CDDP, which combines poly-γ-glutamic acid with Cisplatin (CDDP), an important anti-cancer compound. This application highlights the compound's value in creating complex bioconjugates with potential therapeutic applications.
Biological Activity and Interactions
While H-Asp-OtBu itself primarily serves as a synthetic intermediate rather than a therapeutic agent, understanding its biological interactions provides insight into the behavior of compounds synthesized using this building block.
Structural Basis for Biological Interactions
As a derivative of aspartic acid, H-Asp-OtBu shares some structural similarities with its parent amino acid, but with important modifications that alter its biological behavior:
These structural features influence how H-Asp-OtBu and its derivatives interact with biological macromolecules such as proteins and enzymes, potentially affecting their pharmacological properties.
Related Compounds and Their Activities
Research on related aspartic acid derivatives has revealed interesting biological activities that may provide direction for applications of H-Asp-OtBu:
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Some aspartic acid derivatives exhibit hepatoprotective effects by suppressing inflammatory responses in liver cells, suggesting potential applications in liver disease therapeutics.
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Certain derivatives demonstrate binding affinity for hydroxyapatite, indicating possible utility in bone-targeting applications for imaging or drug delivery.
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Anti-fibrotic properties have been observed in some aspartic acid-based compounds, particularly in the context of liver fibrosis, pointing to potential therapeutic applications in fibrotic disorders.
These findings highlight the diverse biological potential of aspartic acid derivatives and suggest promising avenues for further research involving H-Asp-OtBu and compounds synthesized from it.
Comparison with Related Compounds
Understanding H-Asp-OtBu in the context of related compounds provides valuable insight into its specific advantages and applications.
Structural Variants and Their Distinctions
Several compounds related to H-Asp-OtBu exist, each with specific modifications that influence their properties and applications:
Compound | Key Structural Features | Primary Applications |
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H-Asp-OtBu | Aspartic acid with selective tert-butyl protection | Peptide synthesis, pharmaceutical intermediates |
H-Asp(OtBu)-OH | Beta-carboxyl protected as tert-butyl ester | Building block in peptide synthesis |
H-Asp(OtBu)-NH₂·HCl | Beta-carboxyl protected, alpha-carboxyl as amide, HCl salt | Linker in conjugation chemistry |
Fmoc-Asp(OtBu)-OH | Beta-carboxyl and amino group both protected | Solid-phase peptide synthesis |
This diversity in protection strategies allows chemists to select the most appropriate derivative for specific synthetic requirements, enhancing the versatility of aspartic acid as a building block in complex molecular synthesis.
Comparative Reactivity
The reactivity of these related compounds differs in ways that impact their synthetic utility:
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H-Asp-OtBu with a free amino group is readily available for peptide coupling at the N-terminus.
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Derivatives with additional protecting groups on the amino function (such as Fmoc or Boc protection) are designed for specific peptide synthesis strategies.
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Compounds with the alpha-carboxyl converted to an amide (as in H-Asp(OtBu)-NH₂·HCl) offer unique reactivity profiles useful in specific applications such as bioconjugation.
These differences in reactivity profile allow for precise selection of the appropriate derivative based on the specific requirements of a synthetic pathway or application.
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